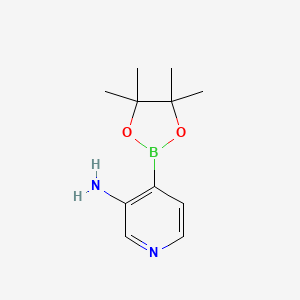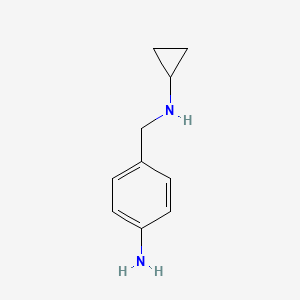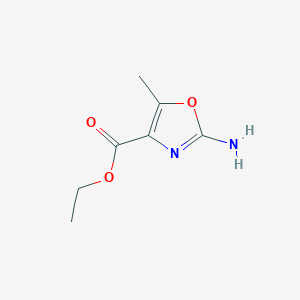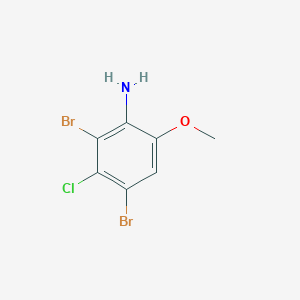
2-Methyldecahydroquinoxaline
説明
2-Methyldecahydroquinoxaline is a bicyclic organic compound that belongs to the family of quinoxalines. It is an important compound in the field of medicinal chemistry due to its potential therapeutic applications. 2-Methyldecahydroquinoxaline has been shown to exhibit a wide range of biological activities, including antitumor, antimicrobial, and antiviral properties.
作用機序
The mechanism of action of 2-Methyldecahydroquinoxaline is not fully understood. However, it is believed that the compound exerts its biological effects through the inhibition of various enzymes and proteins involved in cellular processes. For example, 2-Methyldecahydroquinoxaline has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, it has been shown to inhibit the activity of protein kinase C, an enzyme involved in signal transduction pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Methyldecahydroquinoxaline are diverse and complex. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In terms of antimicrobial activity, 2-Methyldecahydroquinoxaline has been shown to disrupt bacterial cell membranes, leading to cell death. Finally, the compound has been shown to inhibit viral replication by interfering with viral entry and replication processes.
実験室実験の利点と制限
The advantages of using 2-Methyldecahydroquinoxaline in lab experiments include its high yield and purity, as well as its diverse range of biological activities. Additionally, the compound is relatively easy to synthesize and can be easily modified to improve its properties. However, there are also limitations to using 2-Methyldecahydroquinoxaline in lab experiments. For example, the compound is relatively unstable and can decompose over time. Additionally, it can be difficult to obtain large quantities of the compound, which can limit its use in certain types of experiments.
将来の方向性
There are several future directions for research on 2-Methyldecahydroquinoxaline. One area of research could focus on the development of new synthetic methods to improve the yield and purity of the compound. Additionally, researchers could investigate the potential therapeutic applications of 2-Methyldecahydroquinoxaline in the treatment of other diseases, such as viral infections and inflammatory diseases. Finally, researchers could explore the use of 2-Methyldecahydroquinoxaline as a lead compound for the development of new drugs with improved properties and efficacy.
Conclusion
In conclusion, 2-Methyldecahydroquinoxaline is an important compound in the field of medicinal chemistry due to its potential therapeutic applications. The compound exhibits a wide range of biological activities, including antitumor, antimicrobial, and antiviral properties. While there are limitations to using 2-Methyldecahydroquinoxaline in lab experiments, the compound has several advantages, including its high yield and purity. Future research on 2-Methyldecahydroquinoxaline could focus on the development of new synthetic methods, the investigation of potential therapeutic applications, and the use of the compound as a lead compound for drug development.
科学的研究の応用
2-Methyldecahydroquinoxaline has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-Methyldecahydroquinoxaline has been shown to exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antiviral activity against several viruses, including HIV and herpes simplex virus.
特性
IUPAC Name |
2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-7-6-10-8-4-2-3-5-9(8)11-7/h7-11H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUISLARRBYSHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2CCCCC2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70698599 | |
| Record name | 2-Methyldecahydroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98951-18-9 | |
| Record name | 2-Methyldecahydroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



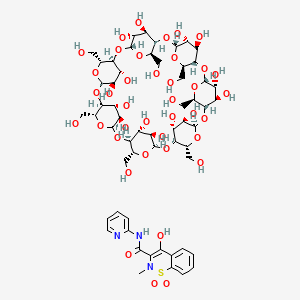

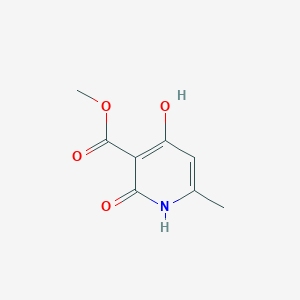

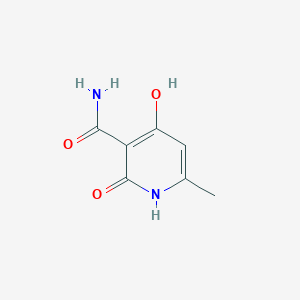
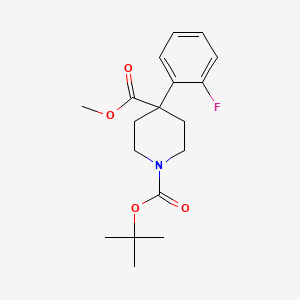

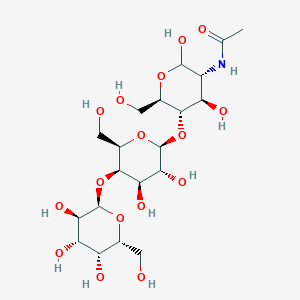
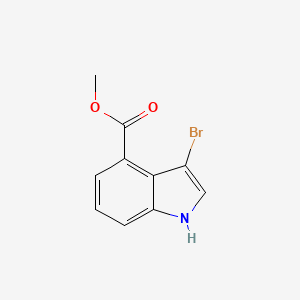
![Tert-butyl 4-oxo-3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1505859.png)
